3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Description
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a succinimide derivative characterized by a pyrrolidine-2,5-dione core. Key structural features include:
- Position 1 substitution: A 3-methylphenyl group, contributing aromaticity and lipophilicity.
The dimethylpyrimidine group enhances rigidity and electron-deficient properties, while the methylphenyl group may influence metabolic stability. This structure suggests moderate polarity, with implications for solubility and permeability (see Section 3) .
Properties
Molecular Formula |
C17H17N3O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H17N3O2S/c1-10-5-4-6-13(7-10)20-15(21)9-14(16(20)22)23-17-18-11(2)8-12(3)19-17/h4-8,14H,9H2,1-3H3 |
InChI Key |
QCEZRVOZFVYGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the assembly of its constituent parts. While specific methods may vary, a common approach includes the condensation of appropriate precursors under controlled conditions. Detailed step-by-step procedures are available in scientific literature.
Industrial Production: Industrial-scale production typically involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness. Manufacturers may employ batch or continuous processes, ensuring consistent quality.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield derivatives with different functional groups.
Substitution: Substituents on the pyrrolidine ring can be replaced by other groups.
Addition: The compound may participate in addition reactions with electrophiles or nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, halides) and appropriate solvents.
Addition: Electrophiles (e.g., alkyl halides, carbonyl compounds).
Major Products: The specific products formed depend on reaction conditions and substituents. Detailed studies are essential to identify intermediates and final products.
Scientific Research Applications
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities and synthetic versatility.
Antimicrobial Activity
Preliminary studies indicate that This compound exhibits antimicrobial properties.
- Mechanism of Action : The presence of the dimethylpyrimidine and dimethylphenyl groups enhances the compound's interaction with microbial targets, potentially leading to effective treatments for infections.
- Case Studies : In vitro assays have shown that the compound can inhibit the growth of various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer potential.
- Cell Viability Studies : In tests involving A549 lung adenocarcinoma cells, the compound demonstrated significant cytotoxic effects at concentrations around 100 µM. The mechanism appears to involve apoptosis induction in cancer cells.
- Comparative Efficacy : Comparative studies against standard anticancer agents like cisplatin have indicated promising results, positioning this compound as a potential lead in cancer therapeutics.
Synthetic Versatility
The unique structure of the compound allows for various synthetic modifications that can enhance its biological activity or alter its pharmacokinetic properties.
- Synthesis Routes : Several synthetic pathways have been explored to produce this compound efficiently. These methods often involve multicomponent reactions that yield high purity and yield.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| This compound | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolidine-2,5-dione Derivatives
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione ()
- Structural differences: Substitution at position 1: A long aliphatic chain (11-sulfanylundecanoyloxy) instead of 3-methylphenyl. Functional group: Ester linkage (oxygen) vs. direct sulfanyl attachment in the target compound.
- Properties: Higher molecular weight due to the undecanoyl chain. Increased rotatable bonds (flexibility) from the aliphatic chain, likely reducing oral bioavailability .
| Compound | Core Structure | Key Substituents | Rotatable Bonds | PSA (Predicted) | Bioavailability Outlook |
|---|---|---|---|---|---|
| Target Compound | Pyrrolidine-2,5-dione | 3-methylphenyl, dimethylpyrimidine | Moderate (~5–7) | Moderate (~80–100 Ų) | Likely favorable |
| 1-[(11-Sulfanylundecanoyl)oxy]... | Pyrrolidine-2,5-dione | Aliphatic sulfanyl ester | High (>10) | High (~120–140 Ų) | Potentially poor |
Pyrimidine-Containing Derivatives
6-Substituted Pyrimidin-2,4-diones ()
Examples include 6-[(3-hydroxypropyl)]-5-methylpyrimidin-2,4-dione (7) and benzyloxy-substituted analogs (4–6).
- Structural differences :
- Core: Pyrimidin-2,4-dione (uracil-like) vs. pyrimidin-2-yl in the target compound.
- Substitutions: Hydroxy, methoxymethyl, or benzyloxy groups vs. dimethyl and sulfanyl groups.
- Properties :
- Polarity : Hydroxy/methoxy groups increase PSA (e.g., ~120–150 Ų for compound 7), reducing permeability but enhancing solubility.
- Metabolic stability : Benzyloxy groups () may undergo enzymatic cleavage, whereas dimethyl groups in the target compound are more inert.
- Rigidity : Pyrimidin-2,4-dione cores are planar and rigid, similar to the target’s pyrimidine moiety.
Sulfanyl-Linked Heterocycles
The sulfanyl (-S-) linker in the target compound contrasts with oxygen or nitrogen linkages in analogs. Sulfur’s lower electronegativity may enhance lipophilicity and resistance to oxidation compared to ethers or amines. For example:
Key Research Findings and Predictive Analysis
Molecular Properties and Bioavailability ()
- Rotatable bonds : The target compound likely has fewer rotatable bonds (<10) than aliphatic analogs (e.g., ), favoring absorption.
- Polar surface area : Predicted PSA of ~80–100 Ų (due to dimethylpyrimidine and sulfanyl groups) aligns with the ≤140 Ų threshold for rat bioavailability .
- Lipophilicity : The 3-methylphenyl and dimethylpyrimidine groups suggest moderate LogP (~2–3), balancing solubility and membrane permeability.
Metabolic and Functional Implications
- Metabolic stability : Methyl groups on the pyrimidine and phenyl rings may reduce cytochrome P450-mediated metabolism compared to hydroxy-/benzyloxy-substituted analogs.
Biological Activity
The compound 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H20N4O2S2
- Molecular Weight : 364.49 g/mol
- CAS Number : 433952-67-1
Research indicates that compounds similar to This compound may exhibit inhibitory effects on key enzymes involved in steroidogenesis and other metabolic pathways. For example, studies have shown that pyrrolidine derivatives can inhibit human placental aromatase (AR) and rat testicular 17 alpha-hydroxylase/17,20-lyase (P450(17) alpha) with significant potency .
2. Anticancer Potential
The compound has been studied for its potential use in cancer therapy. Pyrrolidine derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion . Inhibition of IDO1 can enhance anti-tumor immunity by increasing local concentrations of tryptophan and reducing the production of immunosuppressive metabolites.
3. Antiviral Activity
Recent findings suggest that certain pyrimidine-containing compounds demonstrate antiviral properties. Specifically, modifications at the C-2 and N-3 positions of the pyrimidine ring have been associated with enhanced activity against viral targets . The compound's structure may allow it to interact effectively with viral enzymes or receptors.
Table 1: Biological Activity Data of Related Compounds
Research Insights
- Aromatase Inhibition : The compound demonstrated significant inhibition against aromatase, which is crucial for estrogen synthesis in various cancers.
- Selective Activity : The selectivity of the compound for specific enzymes suggests that it may have fewer side effects compared to less selective inhibitors.
- Therapeutic Applications : Given its mechanism of action and biological activity profile, this compound holds promise for further development in cancer therapies and possibly antiviral treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
